2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid
Description
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine-substituted phenyl group attached to the thiazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-bromoanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULPKIJBKIWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373733 | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-99-1 | |
| Record name | 4-Thiazolecarboxylic acid, 2-[(3-bromophenyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiazole-4-carboxylic Acid Core
The foundational step in preparing 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is the synthesis of the thiazole-4-carboxylic acid or its derivatives, which serves as the key scaffold for further functionalization.
Esterification and Oxidation: Starting from thiazolidine derivatives, methyl thiazole-4-carboxylate can be prepared via oxidation. For instance, methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) in acetonitrile at 60–100 °C for 24–72 hours, followed by filtration and solvent removal under reduced pressure to yield methyl thiazole-4-carboxylate.
Hydrolysis: The methyl ester is then hydrolyzed to the free acid by treatment with 10% sodium hydroxide aqueous solution under reflux for 1 hour. Acidification with hydrochloric acid to pH 3 precipitates thiazole-4-carboxylic acid, which is isolated by filtration and drying.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Oxidation | MnO2, Acetonitrile, 60–100 °C, 24–72 h | Methyl thiazole-4-carboxylate | Efficient oxidation |
| Hydrolysis | 10% NaOH aqueous, reflux 1 h; acidify pH=3 | Thiazole-4-carboxylic acid | Solid precipitate, purified |
Conversion to this compound
The final target compound is obtained by combining the above steps with purification and characterization.
A solution of 3-bromoaniline is reacted with thiazole-4-carboxylic acid methyl ester under reflux or stirring at elevated temperatures (60–100 °C) for 24–72 hours.
The reaction mixture is cooled, filtered, and the solvent removed under reduced pressure.
Hydrolysis of the ester to the free acid is conducted as described above.
The crude product is purified by recrystallization or chromatographic techniques to yield this compound.
Comparative Data from Related Isothiazole Derivatives
Although direct preparation data for this compound is limited, closely related compounds such as 3-bromo-4-phenylisothiazole-5-carboxylic acid have been synthesized and characterized with detailed methodologies that can inform the preparation of the target compound.
These procedures involve diazotization reactions in TFA at low temperatures, followed by extraction and purification, yielding high-purity carboxylic acids. The methodology demonstrates the feasibility of mild, efficient preparation of bromo-substituted thiazole or isothiazole carboxylic acids, potentially adaptable for the target compound.
Analytical and Characterization Data
The purity and structure of synthesized compounds are confirmed by:
Melting Point Determination: Sharp melting points indicative of purity (e.g., 180–182 °C for related compounds).
NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR reveal characteristic aromatic and heterocyclic proton and carbon signals, including downfield shifts for carboxyl carbons (around 160–163 ppm).
Mass Spectrometry: Molecular ion peaks consistent with bromine isotopes (m/z 282 and 284) confirm the presence of bromine in the molecule.
Infrared Spectroscopy: Broad O–H stretch bands (around 2870–2920 cm$$^{-1}$$) and strong C=O stretches (around 1719–1736 cm$$^{-1}$$) confirm the carboxylic acid functionality.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Product | Yield/Remarks |
|---|---|---|---|---|
| 1 | Oxidation of methyl thiazolidine-4-carboxylate | MnO2, Acetonitrile, 60–100 °C, 24–72 h | Methyl thiazole-4-carboxylate | Efficient oxidation |
| 2 | Hydrolysis | 10% NaOH aqueous, reflux 1 h; acidify pH=3 | Thiazole-4-carboxylic acid | Solid precipitate, purified |
| 3 | Amination with 3-bromoaniline | Heating, stirring, solvent (e.g., TFA) | This compound | Requires optimization; literature analogs suggest feasibility |
| 4 | Purification and characterization | Recrystallization, chromatography | Pure target compound | Confirmed by NMR, MS, IR |
The preparation of this compound involves a multi-step synthetic route starting from thiazole-4-carboxylic acid derivatives, followed by amination with 3-bromoaniline. Oxidation and hydrolysis steps are crucial for preparing the thiazole carboxylic acid scaffold. Related isothiazole derivatives prepared under mild diazotization conditions in trifluoroacetic acid demonstrate high yields and provide a valuable reference framework. Analytical data including NMR, mass spectrometry, and IR spectroscopy are essential to confirm the structure and purity of the final compound.
This synthesis approach is supported by diverse research and patent literature, ensuring a professional and authoritative foundation for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromine substituent can yield the corresponding phenylamino-thiazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding thiazole-4-carboxylate salt.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Phenylamino-thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Thiazole-4-carboxylate salts.
Scientific Research Applications
Medicinal Chemistry
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is being investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Thiazole derivatives have shown promise in cancer treatment. For example, compounds similar to this have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies indicate that modifications to the thiazole structure can enhance anticancer efficacy, potentially leading to new drug candidates .
- Enzyme Inhibition : This compound has been explored for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of adenosine receptors, which are implicated in several pathological conditions, including cancer and cardiovascular diseases .
Antimicrobial Research
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics:
- Activity Against Bacterial Strains : Research has demonstrated that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 6.25 to 12.5 µg/mL .
- Mechanism of Action : The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Properties
A study involving derivatives of thiazole indicated that modifications similar to those found in this compound led to enhanced cytotoxic effects against breast cancer cell lines (MCF-7). The derivatives induced apoptosis through the activation of caspase pathways, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of multi-drug resistant strains of bacteria. One derivative exhibited an MIC comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Data Summary Table
| Application Area | Compound Activity | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Adenosine receptor inhibition | Potential therapeutic effects in cardioprotection |
| Antimicrobial Research | Bactericidal activity | Effective against MRSA and other pathogens |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid: Similar structure but with the bromine substituent at the para position.
2-(3-Chloro-phenylamino)-thiazole-4-carboxylic acid: Chlorine substituent instead of bromine.
2-(3-Methyl-phenylamino)-thiazole-4-carboxylic acid: Methyl substituent instead of bromine.
Uniqueness
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is unique due to the presence of the bromine substituent at the meta position, which can influence its reactivity and binding properties. The combination of the thiazole ring and the carboxylic acid group also contributes to its distinct chemical and biological activities.
Biological Activity
2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₀H₇BrN₂O₂S
- Molecular Weight : Approximately 299.14 g/mol
- Functional Groups : Thiazole ring, carboxylic acid group, and a bromo-substituted phenyl moiety.
The thiazole ring structure is crucial for its biological interactions, while the bromine substituent enhances its reactivity and binding affinity to biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways. The thiazole ring and the carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity .
- Signal Modulation : It can modulate cellular processes by disrupting signal transduction pathways, potentially leading to altered cellular responses.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus, showing potential as a therapeutic agent against resistant strains like MRSA .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives:
- Cytotoxicity Tests : this compound has shown cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer drug. For example, compounds with similar structures have been documented to exhibit significant growth inhibition in cancer models .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Anticancer | |
| 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid | Antitumor activity | |
| 2-(4-Hydroxyphenyl)ethylmethanesulfonamide | Anti-inflammatory, Anticancer |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a rat model of adjuvant arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxicity. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole and phenyl rings could enhance activity against specific cancer types .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid?
Answer:
The compound can be synthesized via coupling reactions between a brominated phenylamine derivative and a thiazole-carboxylic acid precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM to link the 3-bromo-phenylamine moiety to the thiazole ring .
- Cyclization : Optimize reaction temperature (typically 60–80°C) and stoichiometry (1.5–2 equivalents of coupling agent) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
Basic: Which spectroscopic techniques are essential for structural validation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for bromophenyl and thiazole protons) and carboxylic acid protons (broad peak ~δ 12–13 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and thiazole carbons (C-S, ~150–160 ppm) .
- FTIR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S, and Br composition to ±0.3% deviation .
Advanced: How can researchers optimize reaction yields while minimizing bromine displacement side reactions?
Answer:
- Solvent Selection : Use DMF over DCM to stabilize intermediates and reduce nucleophilic substitution at the bromine site .
- Catalytic Additives : Introduce KI (10 mol%) to suppress Br⁻ elimination via the common ion effect .
- Temperature Control : Maintain reactions below 80°C to avoid thermal degradation of the bromophenyl group .
Advanced: What strategies can address low solubility of this compound in aqueous buffers during biological assays?
Answer:
- Solubilization Agents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment : Deprotonate the carboxylic acid group (pH > 5.5) to improve aqueous solubility .
- Prodrug Derivatives : Synthesize ester or amide prodrugs (e.g., ethyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
Advanced: How do structural modifications at the 3-bromo-phenyl group impact biological activity?
Answer:
- Halogen Substitution : Replace Br with Cl or I to modulate electronic effects and binding affinity. For example, 3-iodo analogs show enhanced α-glucosidase inhibition (IC₅₀ reduction by ~30%) .
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups to improve enzyme inhibition (e.g., AMPK activation via thiazole-carboxylic acid derivatives) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the phenyl ring may reduce membrane permeability but increase target specificity .
Advanced: What computational tools can predict ADMET properties of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess:
- Absorption : LogP (~2.5) and topological polar surface area (TPSA ~90 Ų) predict moderate intestinal absorption .
- Toxicity : Check for mutagenicity (Ames test) and hepatotoxicity alerts via ProTox-II .
- Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding interactions with targets like α-glucosidase or AMPK .
Advanced: How can researchers resolve discrepancies in reported CAS registry numbers for this compound?
Answer:
- Cross-Referencing : Validate CAS numbers (e.g., SC-22257 vs. MFCD07375292) using authoritative databases like PubChem or SciFinder .
- Batch-Specific Variations : Note that salts (e.g., ethyl ester vs. free acid) or isotopic labeling (e.g., ¹³C) may alter CAS identifiers .
Basic: What are common impurities in synthesized batches, and how are they characterized?
Answer:
- By-Products :
- Resolution : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .
Advanced: What mechanistic insights explain the α-glucosidase inhibitory activity of thiazole-4-carboxylic acid derivatives?
Answer:
- Binding Interactions : The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase), while the bromophenyl moiety engages in hydrophobic interactions with the active site .
- Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases with inhibitor concentration) .
Basic: How should researchers store this compound to ensure long-term stability?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
